For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂
This technical guide provides a comprehensive overview of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, a stable isotope-labeled pyrimidine derivative. Given the specificity of the isotopic labeling, this document synthesizes information from related compounds and general principles of isotopic labeling to serve as a foundational resource.
Chemical Identity and Properties
6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is a derivative of thiouracil, a class of compounds known for their biological activity and ability to coordinate with metal ions. The incorporation of ¹³C and ¹⁵N isotopes makes it a valuable tool for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry-based assays.
Physicochemical Data
Quantitative data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ and its unlabeled counterpart are summarized below. Data for the labeled compound are calculated based on its chemical structure, while data for the unlabeled compound are derived from publicly available information.
| Property | 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ (Isotopically Labeled) | 6-Amino-5-nitroso-2-thiouracil (Unlabeled) | Reference(s) |
| Molecular Formula | C₃¹³CH₄N₃¹⁵NO₂S | C₄H₄N₄O₂S | [1] |
| Molecular Weight | 174.0059 g/mol (calculated) | 172.17 g/mol | [1][2] |
| Exact Mass | 174.0059 Da (calculated) | 172.0159 Da | [1] |
| Appearance | Not specified; likely a colored solid | Colored solid | |
| Purity | Typically >98% (vendor-specific) | Min. 95% to 98% | [2][3] |
| Solubility | Soluble in Aqueous Sodium Hydroxide | Not specified | [4] |
| Storage Temperature | Not specified; typically 2-8°C for related compounds | 2-8°C | [3] |
| Unlabeled CAS Number | N/A | 1672-48-6 | [1][3] |
Chemical Structure
The chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is characterized by a pyrimidine ring with a thiocarbonyl group at the 2-position, an amino group at the 6-position, and a nitroso group at the 5-position. The isotopic labels are located at a carbon atom in the pyrimidine ring and the nitrogen atoms of the nitroso group.
Caption: Chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.
Synthesis and Isotopic Labeling
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of the title compound.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the synthesis of unlabeled and ¹⁴C-labeled 6-amino-5-nitrosouracil and should be optimized for the specific ¹³C and ¹⁵N labeled precursors.[5]
Step 1: Synthesis of ¹³C-labeled 6-Amino-2-thiouracil (Hypothetical)
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Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
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Addition of Precursors: To this solution, add isotopically labeled ethyl cyanoacetate (containing ¹³C) and thiourea.
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Reaction: Heat the mixture under reflux for several hours.
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Work-up: After cooling, acidify the reaction mixture to precipitate the product.
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Isolation: Filter the solid, wash with cold water, and dry to yield ¹³C-labeled 6-amino-2-thiouracil.
Step 2: Nitrosation
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Dissolution: Dissolve the ¹³C-labeled 6-amino-2-thiouracil in an acidic medium (e.g., aqueous acetic acid) and cool to 0-5°C.
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Nitrosating Agent: Slowly add a solution of sodium nitrite (Na¹⁵NO₂) in water dropwise while maintaining the low temperature.
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Reaction: Stir the mixture for 1-2 hours at 0-5°C. A colored precipitate should form.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. The isotopic labels will produce characteristic shifts in the mass spectrum and specific couplings in the NMR spectrum.
| Technique | Expected Observations |
| Mass Spectrometry (MS) | A molecular ion peak at m/z 174.0059, which is 2 Da higher than the unlabeled compound. High-resolution mass spectrometry can confirm the elemental composition. |
| NMR Spectroscopy | ¹H NMR: Protons adjacent to the ¹³C-labeled carbon may show J-coupling. ¹³C NMR: An enhanced signal for the labeled carbon. ¹⁵N NMR: Signals corresponding to the labeled nitrogen atoms. |
| FTIR Spectroscopy | Characteristic absorption bands for N-H (amino), C=O (carbonyl), N=O (nitroso), and C=S (thiocarbonyl) functional groups. |
Applications and Potential Research Areas
Heavy Metal Chelation
6-Amino-5-nitroso-2-thiouracil is known to form complexes with heavy metal ions.[1] The labeled compound can be used to study the kinetics and mechanism of these chelation reactions, potentially in environmental or biological systems.
Caption: Logical workflow for a heavy metal chelation experiment.
Experimental Protocol: Metal Ion Titration (General)
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Sample Preparation: Prepare a stock solution of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in a suitable buffer.
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Titration: Incrementally add a standard solution of a heavy metal salt (e.g., CuSO₄).
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Data Acquisition: After each addition, record the UV-Vis absorption spectrum.
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Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry and binding constant of the complex. The isotopic label allows for parallel analysis by mass spectrometry to track the complex formation.
Metabolic and Pharmacokinetic Studies
Isotopically labeled compounds are invaluable for tracing the metabolic fate of a drug candidate. While the biological activities of 6-amino-2-thiouracil derivatives include anticancer and antiviral properties, specific pathways for this compound are not well-defined.[6] A related compound, 6-Amino-5-nitroso-3-methyluracil, has been suggested as a potential inhibitor of Superoxide Dismutase (SOD), an enzyme involved in managing oxidative stress.[7]
Potential Signaling Pathway Involvement:
Caption: Hypothetical inhibition of the SOD pathway by a 6-amino-5-nitrosouracil derivative.
Further research is required to validate this interaction and to explore other potential biological targets. The use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in cell culture or animal models, followed by mass spectrometric analysis of metabolites, would provide definitive insights into its metabolic pathways and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
